molecular formula C16H19N3O3S B12159714 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B12159714
M. Wt: 333.4 g/mol
InChI Key: HBQUSKVXXHKRRO-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrazole ring, a benzamide moiety, and a tetrahydrothiophene dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring can be synthesized through a cyclization reaction with hydrazine.

    Benzamide Formation: The benzamide moiety can be introduced by reacting the pyrazole derivative with benzoyl chloride under basic conditions.

    Introduction of the Tetrahydrothiophene Dioxide Group: The final step involves the oxidation of tetrahydrothiophene to its dioxide form, followed by coupling with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions could potentially target the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials with specific properties.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide: Lacks the tetrahydrothiophene dioxide group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the pyrazole ring.

    3-(1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the methyl groups on the pyrazole ring.

Uniqueness

The presence of both the pyrazole ring and the tetrahydrothiophene dioxide group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide makes it unique. This combination of structural features may confer distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C16H19N3O3S/c1-11-8-12(2)19(18-11)15-5-3-4-13(9-15)16(20)17-14-6-7-23(21,22)10-14/h3-5,8-9,14H,6-7,10H2,1-2H3,(H,17,20)

InChI Key

HBQUSKVXXHKRRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NC3CCS(=O)(=O)C3)C

Origin of Product

United States

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